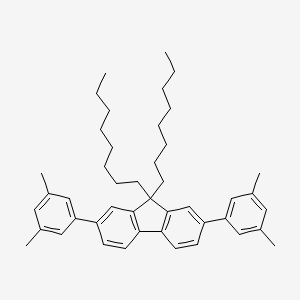
1-Tosyl-1,2,3,4-tetrahydroquinolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tosyl-1,2,3,4-tetrahydroquinolin-6-ol is a chemical compound with the molecular formula C16H17NO3S and a molecular weight of 303.38 g/mol . It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry . The compound is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the nitrogen atom and a hydroxyl group at the 6th position of the tetrahydroquinoline ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tosyl-1,2,3,4-tetrahydroquinolin-6-ol typically involves the tosylation of 1,2,3,4-tetrahydroquinolin-6-ol. The reaction is carried out by treating 1,2,3,4-tetrahydroquinolin-6-ol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Tosyl-1,2,3,4-tetrahydroquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6th position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to modify the tosyl group or the tetrahydroquinoline ring.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace the tosyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 1-Tosyl-1,2,3,4-tetrahydroquinolin-6-one, while nucleophilic substitution of the tosyl group can produce various substituted tetrahydroquinoline derivatives .
Scientific Research Applications
1-Tosyl-1,2,3,4-tetrahydroquinolin-6-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Tosyl-1,2,3,4-tetrahydroquinolin-6-ol involves its interaction with molecular targets such as enzymes and receptors. The tosyl group enhances the compound’s binding affinity and specificity towards these targets, leading to modulation of their activity. The hydroxyl group at the 6th position can participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
1-Tosyl-1,2,3,4-tetrahydroquinolin-6-ol can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroquinoline: Lacks the tosyl and hydroxyl groups, resulting in different chemical reactivity and biological activity.
1-Tosyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but with an isoquinoline ring, leading to variations in its chemical and biological properties.
1-Benzoyl-1,2,3,4-tetrahydroquinoline: Contains a benzoyl group instead of a tosyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C16H17NO3S |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-ol |
InChI |
InChI=1S/C16H17NO3S/c1-12-4-7-15(8-5-12)21(19,20)17-10-2-3-13-11-14(18)6-9-16(13)17/h4-9,11,18H,2-3,10H2,1H3 |
InChI Key |
GJHWGJISKCSQSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Z)-(4-chlorophenyl)methylidene]-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B12341105.png)

![tert-Butyl 2-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B12341115.png)
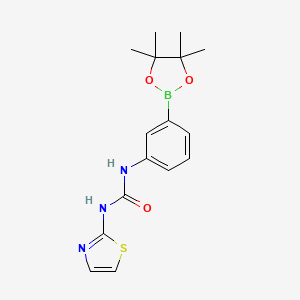
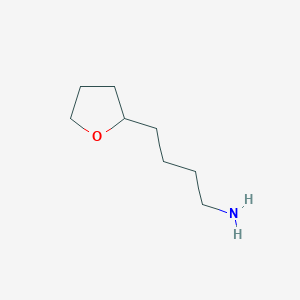
![8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B12341133.png)
![[(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-acetyloxyiminooxan-2-yl]methyl acetate](/img/structure/B12341137.png)

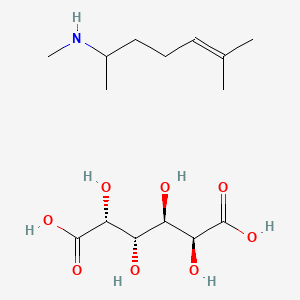

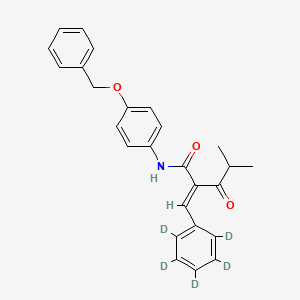
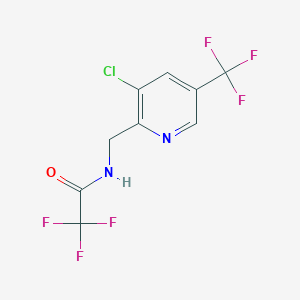
![2-Chloro-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B12341176.png)
